molecular formula C24H22FN5O2 B2982306 (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209994-02-4

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2982306
CAS No.: 1209994-02-4
M. Wt: 431.471
InChI Key: NEDCCPOKWXZFHJ-UHFFFAOYSA-N
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Description

The compound “(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a structurally complex molecule featuring multiple pharmacologically relevant moieties. Its core structure includes:

  • A piperidine ring substituted with a 1,3,4-oxadiazole heterocycle, a motif known for its electron-withdrawing properties and role in modulating bioavailability .
  • A 4-fluorophenyl group attached to the oxadiazole, which contributes to lipophilicity and receptor affinity .

For instance, chlorination reactions (e.g., using SOCl₂) to activate intermediates (as in ) or condensation of fluorinated aldehydes with amines () are plausible steps. The presence of oxadiazole suggests cyclization reactions involving hydrazides or nitriles, common in heterocyclic chemistry .

Properties

IUPAC Name

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2/c25-21-7-5-18(6-8-21)22-27-28-23(32-22)19-9-12-30(13-10-19)24(31)20-3-1-17(2-4-20)15-29-14-11-26-16-29/h1-8,11,14,16,19H,9-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDCCPOKWXZFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, the compound can modulate intracellular signaling pathways, potentially leading to therapeutic effects in conditions like inflammation and cardiovascular diseases. Additionally, the imidazole ring in the compound can interact with heme-containing enzymes, affecting their catalytic activity.

Cellular Effects

The effects of This compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. It can also affect the expression of genes involved in inflammatory responses, thereby modulating the immune response. Furthermore, the compound’s interaction with cellular receptors and enzymes can lead to changes in metabolic processes, such as glucose uptake and lipid metabolism.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active sites of PDEs, inhibiting their activity and increasing the levels of cyclic nucleotides. This binding is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site. Additionally, the compound can interact with other biomolecules, such as G-protein coupled receptors (GPCRs), leading to downstream signaling effects. These interactions can result in the activation or inhibition of various signaling pathways, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to the compound in vitro has been associated with sustained modulation of signaling pathways and gene expression, indicating its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and cardioprotective actions. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications. Animal studies have also demonstrated that the compound’s efficacy and safety profile are dose-dependent, necessitating careful consideration of dosage in clinical settings.

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22FN5O2C_{21}H_{22}FN_{5}O_{2}, with a molecular weight of approximately 379.43 g/mol. The structure features an imidazole ring, a piperidine moiety, and an oxadiazole group, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into anticancer and antimicrobial effects:

Anticancer Activity

  • Mechanism of Action :
    • The 1,3,4-oxadiazole scaffold present in the compound is recognized for its anticancer properties. It has been shown to interact with various biological targets such as enzymes involved in cancer cell proliferation (e.g., thymidylate synthase and histone deacetylases) .
    • Structural modifications of oxadiazole derivatives have led to enhanced cytotoxicity against different cancer cell lines .
  • Case Studies :
    • In vitro studies indicated that derivatives of 1,3,4-oxadiazoles exhibited significant antiproliferative effects against multiple cancer types, including breast and colon cancers .
    • A specific study highlighted that compounds with similar scaffolds inhibited the growth of cancer cells by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

  • Broad Spectrum Activity :
    • The compound has demonstrated both antibacterial and antifungal activities. Research indicates that imidazole-containing compounds often show effectiveness against a range of pathogens due to their ability to disrupt microbial membranes or inhibit essential enzymes .
  • Specific Findings :
    • A study on related compounds reported significant activity against Gram-positive bacteria and certain fungi, suggesting that the presence of the imidazole ring enhances membrane permeability and disrupts microbial growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Imidazole Ring : Enhances binding affinity to biological targets due to its ability to form hydrogen bonds.
  • Oxadiazole Group : Contributes to anticancer activity by interacting with nucleic acids and inhibiting specific enzymes involved in cell cycle regulation.
  • Piperidine Moiety : Affects lipophilicity and bioavailability, essential for effective cellular uptake.
Structural FeatureEffect on Activity
Imidazole RingIncreases target binding affinity
Oxadiazole GroupEnhances cytotoxicity
Piperidine MoietyImproves solubility and bioavailability

Comparison with Similar Compounds

Imidazole vs. Benzoimidazole Derivatives

  • The target compound’s imidazole-methylphenyl moiety (vs.
  • Benzoimidazoles (e.g., ) exhibit higher planarity, which may enhance π-π stacking but limit conformational adaptability .

Oxadiazole vs. Thienopyrazole Heterocycles

  • The 1,3,4-oxadiazole in the target compound provides rigidity and electron-withdrawing effects, contrasting with the thienopyrazole in , which introduces sulfur-based hydrophobicity and redox activity .

Fluorophenyl vs. Methoxyphenyl Substitutions

  • The 4-fluorophenyl group (target compound) increases lipophilicity and bioavailability compared to the 4-methoxyphenyl group in , which offers hydrogen-bonding via the methoxy oxygen .

Piperidine vs. Piperazine Scaffolds

  • The piperidine ring in the target compound (vs.

Pharmacokinetic and Toxicological Considerations

  • Fluorinated aromatic rings (target compound, ) generally improve metabolic stability but may increase hepatic enzyme induction risks .
  • Piperidine-based compounds (target, ) show better blood-brain barrier penetration than piperazine derivatives, relevant for CNS-targeted therapies .

Q & A

Q. How can the synthesis route of this compound be optimized for higher yield and purity?

  • Methodological Answer: Optimization involves reagent selection (e.g., m-CPBA for oxidation, LiAlH4 for reduction), solvent polarity adjustments (DMF for solubility), and purification via column chromatography or recrystallization. For example, microwave-assisted reactions (e.g., 80°C in DMF with K₂CO₃) can accelerate coupling steps, as demonstrated in piperidine-aryl methanone syntheses . Monitoring via TLC and using excess acylating agents (e.g., benzoyl chloride) improves intermediate conversion . Post-synthesis, NMR (δ 7.65–8.60 ppm for aromatic protons) and MS validate structural integrity .

Q. What characterization techniques are critical for confirming the compound’s structure?

  • Methodological Answer:
  • 1H/13C NMR : Aromatic protons (δ 7.6–8.6 ppm) and carbonyl carbons (δ 165–189 ppm) confirm the oxadiazole and methanone groups .
  • Mass Spectrometry : High-resolution MS (e.g., [M+H]+ at m/z 487.18) verifies molecular weight .
  • Elemental Analysis : Carbon/nitrogen content (±0.3% of theoretical values) ensures purity .
  • HPLC : Purity >98% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer: Discrepancies arise from tautomerism (imidazole/oxadiazole) or solvent effects. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For instance, NOESY can distinguish between ortho and para substituents on the fluorophenyl group . Computational modeling (DFT calculations) predicts chemical shifts and validates assignments . If impurities persist, repurify via preparative HPLC with trifluoroacetic acid modifiers .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer:
  • Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl or pyridinyl) to assess electronic effects .
  • Biological Assays : Test analogs in receptor-binding assays (e.g., histamine H1/H4 receptors) using radioligand displacement .
  • Docking Studies : Align with crystal structures (e.g., PDB: A1EBI) to predict binding modes. For example, the oxadiazole group may hydrogen-bond with kinase active sites .

Q. How do physiological conditions (pH, temperature) affect the compound’s stability?

  • Methodological Answer: Conduct accelerated stability studies:
  • pH Variation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; imidazole rings are prone to hydrolysis at pH < 3 .
  • Thermal Stress : Heat to 60°C in DMSO/PBS. Oxadiazole stability is temperature-dependent, with decomposition observed >50°C .
  • Light Exposure : UV-vis spectroscopy tracks photodegradation; aryl groups may form radicals under UV light .

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